Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate
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Overview
Description
This compound is a sodium salt of a sulfate ester of a steroid molecule . It is a derivative of equilin, which is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin .
Molecular Structure Analysis
The compound has a complex structure typical of steroid molecules. It includes a cyclopenta[a]phenanthrene ring system, which is a characteristic feature of steroids .Physical and Chemical Properties Analysis
The compound is soluble in DMSO and slightly soluble in methanol . It has a melting point of 126-128°C .Scientific Research Applications
Applications in Plant Growth and Environmental Interaction
- Effects on Plant Growth : A review highlights the differential effects of sodium sulfate (Na2SO4) compared to sodium chloride (NaCl) on plant growth. Na2SO4 has been shown to be more inhibitory than NaCl for the growth of species like barley, wheat, and tomato, suggesting the compound's impact on agricultural practices and soil management Reginato, Luna, & Papenbrock, 2021.
Microbial Food Safety
- Role in Food Preservation : Sodium chloride and other sodium salts, including possibly sodium sulfate derivatives, play crucial roles in microbial food safety. They inhibit the growth of pathogens and spoilage organisms in various food systems, underscoring their importance in food preservation Taormina, 2010.
Energy Storage
- Sodium-Sulfur Batteries : Recent developments in room-temperature sodium-sulfur batteries indicate the potential of sodium compounds in energy storage solutions. These batteries offer a low-cost option for grid-scale energy storage, addressing the challenges encountered by traditional high-temperature sodium-sulfur batteries Kumar, Kuhar, & Kanchan, 2018.
Medical Applications
- Drug Coordination Properties : Research on the coordination behavior of diclofenac sodium with metal ions such as Hg(II), Pb(II), and Sn(II) explores its potential for enhanced therapeutic efficacy and stability. The findings could have implications for the design of new drug formulations with improved biological activity Refat, Mohamed, Ibrahim, Killa, & Fetooh, 2014.
Environmental Impact
- Toxicity and Safety in Household Products : A review addressing the human and environmental toxicity of sodium lauryl sulfate (SLS), a compound with similar sodium-based functional groups, demonstrates its safety for use in household cleaning products. This underscores the importance of accurate scientific interpretation and communication regarding the environmental health impact of sodium compounds Bondi, Marks, Wroblewski, Raatikainen, Lenox, & Gebhardt, 2015.
Mechanism of Action
Target of Action
The primary targets of Equilin 3-Sulfate-d4 Sodium Salt are estrogen receptors in various tissues such as the female reproductive system, breasts, hypothalamus, and pituitary .
Mode of Action
Equilin 3-Sulfate-d4 Sodium Salt, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor. This interaction increases the rate of synthesis of DNA, RNA, and some proteins .
Biochemical Pathways
The compound affects several biochemical pathways. It promotes the growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts. It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, and changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Equilin 3-Sulfate-d4 Sodium Salt’s action are diverse. It plays a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics. It also affects the release of pituitary gonadotropins .
Properties
IUPAC Name |
sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1/i3D,7D2,10D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMOCOWZLSYSV-HSWWYJIASA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-81-9 |
Source
|
Record name | Estra-1,3,5(10),7-tetraen-17-one-2,4,16,16-d4, 3-(sulfooxy)-, sodium salt (9CI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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